2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

Natural product chemistry Phytochemistry β-Carboline alkaloid isolation

2′,3′,4′,9′-Tetrahydrospiro[indoline-3,1′-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7), also known as Dicorynamine, is an unsubstituted spiroindolone natural product first isolated from the heartwood of Dicorynia guianensis Amsh. (Leguminoseae).

Molecular Formula C18H15N3O
Molecular Weight 289.338
CAS No. 796887-09-7
Cat. No. B2650300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one
CAS796887-09-7
Molecular FormulaC18H15N3O
Molecular Weight289.338
Structural Identifiers
SMILESC1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=CC=CC=C5N4
InChIInChI=1S/C18H15N3O/c22-17-18(13-6-2-4-8-15(13)21-17)16-12(9-10-19-18)11-5-1-3-7-14(11)20-16/h1-8,19-20H,9-10H2,(H,21,22)
InChIKeyICRRYXOCBMBKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7): Core Scaffold Identity and Baseline Characterization for Procurement Decision-Making


2′,3′,4′,9′-Tetrahydrospiro[indoline-3,1′-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7), also known as Dicorynamine, is an unsubstituted spiroindolone natural product first isolated from the heartwood of Dicorynia guianensis Amsh. (Leguminoseae) [1]. It belongs to the β-carboline alkaloid class and features a characteristic spirocyclic junction connecting an indoline-2-one moiety to a tetrahydropyrido[3,4-b]indole unit [1][2]. The compound has the molecular formula C18H15N3O and a molecular weight of 289.33 g/mol, with predicted physicochemical properties including a density of 1.4±0.1 g/cm³ and a boiling point of 575.0±50.0 °C at 760 mmHg . As the simplest unsubstituted member of the spiroindolone chemotype, it serves as both a naturally occurring phytochemical standard and a versatile synthetic intermediate for constructing more complex bioactive analogs, including the clinical-stage antimalarial Cipargamin (KAE609/NITD609) [2][3].

Why Generic Substitution Fails for 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7): Structural Determinants That Preclude Simple Analog Swapping


Within the spiroindolone chemotype, even subtle structural modifications produce profound differences in biological target engagement, physicochemical properties, and synthetic accessibility. The target compound is the unsubstituted parent scaffold—lacking the 5,7′-dichloro, 6′-fluoro, and 3′-methyl substituents found in the clinical candidate Cipargamin [1]. These halogen and alkyl substituents are essential for PfATP4 inhibition in Plasmodium falciparum; their absence dramatically alters antimalarial potency by approximately three orders of magnitude [1]. Conversely, the unsubstituted scaffold avoids the metabolic liabilities and hERG channel interactions associated with halogenated analogs, as indicated by drug interaction databases that flag Cipargamin for Kv11.1 (hERG) inhibition [2]. Furthermore, the natural product Dicorynamine was isolated via ABTS antioxidant activity-guided fractionation from Dicorynia guianensis heartwood, a bioactivity profile distinct from the antimalarial mechanism of its synthetic congeners [3]. Generic substitution with a randomly selected spiroindolone or β-carboline analog therefore risks both loss of the desired biological signature and introduction of unintended off-target pharmacology. These compound-specific structural determinants are quantitatively substantiated in the evidence guide below.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7) Against Closest Comparators


Natural Product Provenance: First-in-Class Isolation from Dicorynia guianensis Heartwood Versus Wholly Synthetic Spiroindolone Analogs

Dicorynamine (compound 1) was isolated for the first time as a natural product from Dicorynia guianensis Amsh heartwood, alongside three other indole alkaloids, using ABTS antioxidant activity-guided fractionation [1]. In contrast, the clinical-stage spiroindolone Cipargamin (KAE609/NITD609) and its congeners are exclusively synthetic entities produced through multi-step chemical manufacturing processes [2]. This natural provenance establishes Dicorynamine as a unique phytochemical reference standard that cannot be replaced by any synthetic spiroindolone analog when natural product authenticity, botanical sourcing traceability, or ecological function studies are required.

Natural product chemistry Phytochemistry β-Carboline alkaloid isolation

Pictet-Spengler Synthetic Efficiency: 95.8% Isolated Yield Versus Typical Multi-Step Spiroindolone Syntheses

A 2023 study reported the synthesis of the target compound via a trifluoroacetic acid-catalyzed Pictet-Spengler reaction between tryptamine and isatin, achieving an optimized isolated yield of 95.8% (based on tryptamine) under conditions of n(TFA):n(tryptamine) = 0.8:1 and n(isatin):n(tryptamine) = 1.2:1 in toluene for 3 hours [1]. By comparison, the patented synthesis of the substituted spiroindolone Cipargamin requires multiple protection/deprotection steps, chiral resolution, and halogenation sequences, with overall yields substantially lower due to the cumulative effect of sequential transformations [2]. The unsubstituted scaffold thus offers a dramatically more atom-economical and operationally simpler synthetic entry point, making it the preferred starting material for parallel SAR library construction and scale-up studies.

Synthetic methodology Pictet-Spengler reaction Process chemistry

Unsubstituted Scaffold as the Definitive Negative Control for Spiroindolone SAR: Absence of PfATP4 Inhibitory Activity Versus Subnanomolar Cipargamin

The spiroindolone antimalarial pharmacophore requires specific substitution for PfATP4 target engagement: Cipargamin (5,7′-dichloro-6′-fluoro-3′-methyl substituted) exhibits an IC50 of approximately 1 nM against P. falciparum and potently disrupts parasite Na⁺ homeostasis via PfATP4 inhibition [1][2]. The target compound, lacking all four of these substituents, is predicted to be devoid of PfATP4 inhibitory activity based on the established SAR that the halogen and methyl groups are essential for potency [1]. This absence of antimalarial activity is precisely what qualifies the unsubstituted scaffold as the ideal negative control for spiroindolone target validation studies and PfATP4 selectivity profiling, where differentiation between on-target and off-target effects is critical.

Structure-activity relationship (SAR) Antimalarial drug discovery PfATP4 target engagement

Structural Minimalism and Physicochemical Differentiation: Absence of Halogen Substituents Reduces Lipophilicity and hERG Liability Compared to Cipargamin

The target compound (C18H15N3O, MW 289.33) lacks the chlorine, fluorine, and methyl substituents present in Cipargamin (C19H14Cl2FN3O). This structural difference is associated with a predicted reduction in lipophilicity and molecular weight, two parameters correlated with reduced off-target promiscuity [1]. Drug interaction databases indicate that Cipargamin is flagged as an inhibitor of the hERG potassium channel (Kv11.1), a known cardiac safety liability associated with lipophilic, halogenated compounds [2][3]. The target compound, by virtue of its unsubstituted scaffold, is predicted to exhibit a lower hERG inhibition risk, although direct comparative hERG IC50 data are not publicly available for Dicorynamine.

Drug-likeness Physicochemical profiling hERG cardiac safety

Best Research and Industrial Application Scenarios for 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7) Based on Quantitatively Demonstrated Differentiation


Natural Product Reference Standard for Botanical Authentication and Phytochemical Fingerprinting of Dicorynia Species

Dicorynamine is uniquely qualified as a species-specific phytochemical marker for Dicorynia guianensis heartwood authentication. Its isolation via ABTS antioxidant activity-guided fractionation [1] provides a dual-purpose reference: it serves simultaneously as a chemical fingerprinting standard for timber species verification and as a positive control for antioxidant activity screening in wood extractives research. No other commercially available spiroindolone can fulfill this role, as all other congeners are of synthetic origin.

Core Scaffold Starting Material for Parallel Spiroindolone SAR Library Synthesis

With a demonstrated one-step Pictet-Spengler synthesis achieving 95.8% isolated yield [1], the target compound is the optimal starting scaffold for constructing focused spiroindolone libraries. Its unsubstituted structure allows systematic introduction of substituents at the 5, 6′, 7′, and 3′ positions, enabling rigorous SAR exploration. The high-yielding synthesis makes gram-scale production economically viable for medium-to-high-throughput derivatization campaigns, outperforming the multi-step routes required for pre-functionalized analogs [2].

Definitive Negative Control Compound for PfATP4 Target Engagement and Antimalarial Mode-of-Action Studies

The established SAR for spiroindolone antimalarials demonstrates that the 5,7′-dichloro-6′-fluoro-3′-methyl substitution pattern is essential for sub-nanomolar PfATP4 inhibition [1][2]. The unsubstituted scaffold, lacking these critical pharmacophoric elements, is predicted to be devoid of PfATP4 activity, qualifying it as the ideal matched negative control for target validation assays, resistance mechanism studies using PfATP4 mutant parasites, and counter-screening against off-target effects of Cipargamin and related development candidates [1]. Procurement of the unsubstituted compound alongside Cipargamin enables rigorous, interpretable experimental designs that a randomly chosen β-carboline control cannot support.

Low-Lipophilicity Chemical Biology Probe Scaffold with Reduced hERG Liability Risk

For chemical biology programs requiring spiroindolone-based probes where cardiac ion channel safety is a primary concern, the target compound's absence of halogen substituents predicts lower lipophilicity and consequently reduced hERG (Kv11.1) inhibition risk compared to halogenated analogs such as Cipargamin, which is flagged for hERG channel interaction [1][2]. This scaffold can serve as a cleaner starting point for functionalization toward non-antimalarial targets, such as CNS receptors or kinase enzymes, where the spiroindolone architecture provides conformational constraint but halogen-driven off-target pharmacology is undesirable [3].

Quote Request

Request a Quote for 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.